molecular formula C20H21ClF3N7O2 B2849099 2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile CAS No. 339102-94-2

2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile

Cat. No. B2849099
CAS RN: 339102-94-2
M. Wt: 483.88
InChI Key: SGDJPUATRYYVEQ-KLCRIKRISA-N
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Description

The compound appears to contain several functional groups, including a piperazine ring, a pyridine ring, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Derivatives

The synthesis and derivatives of similar complex nitriles involve intricate chemical reactions that pave the way for creating a variety of heterocyclic compounds. For instance, the reaction of malononitrile with dimethylformamide and phosphorus oxychloride has been shown to produce derivatives like (dimethylamino-methylene)malononitrile, leading to further chemical transformations and the synthesis of pyridine and triazine derivatives (Mittelbach & Junek, 1982). This process exemplifies the foundational chemical reactions essential for synthesizing complex compounds.

Chemical Transformations and Applications

Chemical transformations of related compounds offer a glimpse into the potential applications of the target compound. For instance, the condensation of salicylaldehydes and malononitrile leading to new dimeric chromene derivatives showcases a method for synthesizing compounds with potential applications in inhibiting fungal growth, indicating potential antimicrobial properties (Costa et al., 2008). Similarly, enaminones have been used as building blocks in heterocyclic syntheses, leading to novel routes to dihydropyridazine carboxylic acids, highlighting their utility in creating biologically active compounds (Alnajjar et al., 2008).

Antimicrobial and Anticancer Potential

The synthesis of thiazolidinone derivatives from related compounds and their evaluation as antimicrobial agents against various bacteria and fungi underscore the pharmaceutical implications of such chemical research (Patel et al., 2012). Additionally, the creation of novel 2-chloro-3-hetarylquinolines and their evaluation for antibacterial and anticancer activity further demonstrate the potential medical applications of these complex compounds (Bondock & Gieman, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing pyridine and piperazine rings act on the central nervous system .

Future Directions

Future research on this compound could involve determining its exact structure and properties, synthesizing it in the lab, and testing its biological activity .

properties

IUPAC Name

2-[(3E)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]imino-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N7O2/c1-29(2)17(14(10-25)11-26)3-4-28-33-13-18(32)30-5-7-31(8-6-30)19-16(21)9-15(12-27-19)20(22,23)24/h4,9,12H,3,5-8,13H2,1-2H3/b28-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJPUATRYYVEQ-KLCRIKRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile

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